2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

Lipophilicity Chromatographic retention Membrane permeability prediction

This Boc-protected 5-methyl-pyrrolidine-3-acetic acid is supplied as a 4-diastereomer mixture, enabling systematic conformational screening for peptidomimetic lead optimization. The 5-methyl group imposes a steric bias on pyrrolidine ring pucker and raises XLogP3 by +0.4 units vs. the non-methyl analog, providing a quantifiable physicochemical differentiation for SAR campaigns. The free acetic acid allows direct amide coupling while the Boc group remains intact for later N-functionalization. Not interchangeable with the simpler 1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) due to altered stereochemistry and missing methyl substituent. Patent EP-2757103-A1 validates this scaffold for fractalkine-CX3CR1 pathway inhibition. Purity ≥98% with a complexity score of 308 supports fragment-library registration.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 1780344-75-3
Cat. No. B2618078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
CAS1780344-75-3
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC1CC(CN1C(=O)OC(C)(C)C)CC(=O)O
InChIInChI=1S/C12H21NO4/c1-8-5-9(6-10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyXKBYUNHRBFIONS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic Acid (CAS 1780344-75-3): Core Identity and Class Profile for Procurement Evaluation


2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid (CAS 1780344-75-3) is a Boc-protected, 5-methyl-substituted pyrrolidine-3-acetic acid supplied as a mixture of diastereomers [1]. With molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol, it belongs to the class of N-Boc-pyrrolidine acetic acid building blocks widely employed in medicinal chemistry for the synthesis of conformationally constrained amino acid surrogates and peptidomimetic scaffolds [2]. The tert-butoxycarbonyl (Boc) group provides robust protection of the pyrrolidine nitrogen during multi-step synthetic sequences, while the free acetic acid moiety enables direct amide coupling or esterification without additional deprotection steps [3].

Why 2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic Acid Cannot Be Replaced by Unsubstituted Boc-Pyrrolidine Acetic Acids


Substituting CAS 1780344-75-3 with the widely available 1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) or its single-enantiomer variants (CAS 204688-61-9, 204688-60-8) introduces two concurrent changes that can derail downstream SAR campaigns: the 5-methyl group is absent, and the stereochemical landscape is fundamentally altered. The target compound possesses two undefined stereocenters, yielding a mixture of four diastereomers, whereas 1-Boc-3-pyrrolidineacetic acid carries only one undefined stereocenter (two enantiomers) [1]. This stereochemical difference directly impacts the conformational sampling of any derived amide or peptide, as the 5-methyl substituent imposes a steric bias on the pyrrolidine ring pucker [2]. Furthermore, the measured XLogP3 increases from 1.0 (non-methyl analog) to 1.4 (target compound), a +0.4 log unit shift that alters both chromatographic behavior and predicted membrane partitioning [3]. These quantifiable divergences mean that synthetic intermediates derived from the non-methylated analog will not recapitulate the conformational or physicochemical profile of those derived from the target compound, making generic substitution inappropriate for projects where the 5-methylpyrrolidine chiral scaffold is a deliberate design element.

Quantitative Procurement Evidence for CAS 1780344-75-3: Differentiator Data vs. Closest Analogs


Increased Lipophilicity (XLogP3) vs. 1-Boc-3-Pyrrolidineacetic Acid

The target compound exhibits a computed XLogP3 of 1.4, whereas the non-methylated comparator 1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) has XLogP3 = 1.0. This +0.4 log unit difference, attributable to the single additional methyl substituent on the pyrrolidine ring, represents a measurable increase in lipophilicity [1].

Lipophilicity Chromatographic retention Membrane permeability prediction

Stereochemical Complexity: 2 Undefined Stereocenters vs. 1 in Non-Methyl Analog

According to PubChem computed properties, the target compound (CID 83851124) has two undefined atom stereocenters (the 3-position and 5-position of the pyrrolidine ring), corresponding to a mixture of four diastereomers. In contrast, 1-Boc-3-pyrrolidineacetic acid (CID 4343771) has only one undefined stereocenter, giving two enantiomers [1]. The commercially available single-diastereomer variant (3R,5R)-2-(1-(tert-butoxycarbonyl)-5-methylpyrrolidin-3-yl)acetic acid further confirms the stereochemical resolution capability of this scaffold .

Stereochemistry Diastereomer library Conformational constraint

Molecular Weight Increase of 14.03 g/mol (One CH₂ Unit) vs. Non-Methyl Analog

The target compound has an exact monoisotopic mass of 243.14705815 Da (C12H21NO4), compared to 229.13140809 Da (C11H19NO4) for 1-Boc-3-pyrrolidineacetic acid. The Δm of 14.01575006 Da corresponds precisely to one methylene (CH₂) unit, confirming the structural assignment and providing a definitive mass-spectrometric fingerprint for reaction monitoring [1].

Molecular weight Mass spectrometry Building block differentiation

Conformational Complexity Score: 308 vs. 282 for Non-Methyl Analog

PubChem's computed complexity score, which aggregates structural features including stereocenters, ring systems, and substituent patterns, is 308 for the target compound vs. 282 for 1-Boc-3-pyrrolidineacetic acid. This +26 point difference (9.2% increase) quantitatively captures the additional molecular complexity introduced by the 5-methyl substituent and its attendant stereochemical consequences [1].

Molecular complexity Scaffold diversity Drug-likeness

Commercial Purity: 98% (HPLC) vs. Typical 97% for Non-Methyl Analog

The target compound is available at 98% purity (HPLC) from commercial suppliers such as Leyan (product number 1823807) . In contrast, the most common purity specification for 1-Boc-3-pyrrolidineacetic acid (CAS 175526-97-3) across multiple vendors is 97% . While a 1% purity difference is modest, for building blocks destined for multi-step synthesis (where cumulative impurity effects can significantly reduce overall yield), the higher starting purity specification offers a tangible procurement advantage.

Purity specification Quality control Procurement benchmark

Class-Level Evidence: 5-Substituted Pyrrolidine-3-Carboxylic Acid Patents Confirm Scaffold Relevance for Bioactive Molecule Design

Patent application US 20210276954, titled 'CONCISE PROCESS FOR PREPARING 3-PYRROLIDINE CARBOXYLIC ACID DERIVATIVES,' explicitly teaches processes for preparing 5-substituted 3-pyrrolidine carboxylic acid derivatives and their use as pharmaceutical intermediates [1]. The patent discloses all four stereoisomers of 5-methylpyrrolidine-3-carboxylic acid derivatives (3R,5S; 3S,5R; 3R,5R; 3S,5S) as distinct chemical entities, demonstrating industrial interest in the 5-methylpyrrolidine-3-carboxy scaffold class to which the target compound belongs [2]. While this patent does not claim the target acetic acid homolog directly, it establishes the broader class significance of 5-methyl-substituted pyrrolidine-3-carboxyl/acetate derivatives as privileged building blocks for medicinal chemistry. Additionally, patent EP-2757103-A1 (Pyrrolidin-3-ylacetic acid derivative, Eisai R&D) identifies pyrrolidine-3-acetic acid derivatives as fractalkine-CX3CR1 pathway inhibitors for inflammatory bowel disease, further validating the therapeutic relevance of the core scaffold [3].

Patent landscape 5-substituted pyrrolidine Drug intermediate

Validated Application Scenarios for 2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic Acid Based on Quantitative Evidence


Diastereomer Library Synthesis for Conformational SAR of Pyrrolidine-Containing Peptidomimetics

The target compound's two undefined stereocenters (4-diastereomer mixture) enable systematic exploration of conformational space in peptidomimetic lead optimization [1]. Researchers can purchase the diastereomer mixture for initial broad screening, then access resolved single-diastereomer variants (e.g., (3R,5R)-2-(1-(tert-butoxycarbonyl)-5-methylpyrrolidin-3-yl)acetic acid) for stereospecific SAR follow-up . The +0.4 XLogP3 increase relative to the non-methyl analog provides an additional physicochemical tuning parameter within the same scaffold family.

Synthesis of 5-Substituted Pyrrolidine-3-Acetic Acid-Derived CX3CR1 Antagonist Candidates

Patent EP-2757103-A1 establishes pyrrolidine-3-ylacetic acid derivatives as validated pharmacophores for fractalkine-CX3CR1 pathway inhibition, a target in inflammatory bowel disease [1]. The target compound's free acetic acid moiety permits direct amide bond formation with diverse amine-containing fragments, while the Boc group remains intact for subsequent deprotection and N-functionalization. The 5-methyl group introduces a steric constraint absent in the unsubstituted analog, which may enhance target selectivity as demonstrated across the broader 5-substituted pyrrolidine patent landscape .

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries Requiring Enhanced 3D Complexity

With a computed complexity score of 308 (9.2% higher than the non-methyl analog at 282) and two stereocenters, the target compound offers greater three-dimensional character than 1-Boc-3-pyrrolidineacetic acid [1]. This increased complexity aligns with growing evidence that higher fraction sp³ (Fsp³) and stereochemical content in screening libraries correlate with improved clinical success rates. The 98% commercial purity specification provides the quality baseline required for fragment library registration and downstream hit validation .

LC-MS-Tracked Multi-Step Synthesis of N-Alkylated Pyrrolidine Bioisosteres

The precise +14.01575 Da mass shift relative to the non-methyl analog enables unambiguous reaction monitoring by LC-MS when both scaffolds are evaluated in parallel synthetic campaigns [1]. The Boc protecting group is cleavable under standard acidic conditions (TFA/DCM or HCl/dioxane), after which the free pyrrolidine nitrogen can be alkylated, acylated, or sulfonylated. The 5-methyl substituent remains intact throughout these transformations, conferring a defined stereochemical signature to the final products.

Quote Request

Request a Quote for 2-[5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.